[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid
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Overview
Description
[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid is an organic compound with a unique structure that includes a phenyl group, a hydrazinecarbothioyl group, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid typically involves the reaction of 2-methyl-2-phenylhydrazinecarbothioyl chloride with thioglycolic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or hydrazinecarbothioyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]propionic acid
- [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]butyric acid
- [(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]valeric acid
Uniqueness
[(2-Methyl-2-phenylhydrazinecarbothioyl)sulfanyl]acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
112768-84-0 |
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Molecular Formula |
C10H12N2O2S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-[(N-methylanilino)carbamothioylsulfanyl]acetic acid |
InChI |
InChI=1S/C10H12N2O2S2/c1-12(8-5-3-2-4-6-8)11-10(15)16-7-9(13)14/h2-6H,7H2,1H3,(H,11,15)(H,13,14) |
InChI Key |
JFGNDYFZRIQRFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=S)SCC(=O)O |
Origin of Product |
United States |
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